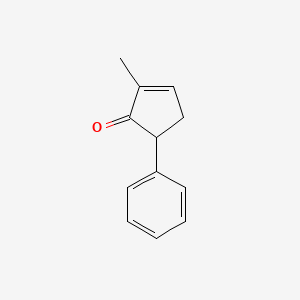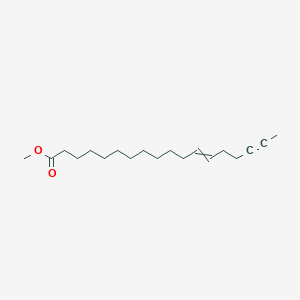
Methyl octadec-12-en-16-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadec-12-en-16-ynoate is an organic compound with the molecular formula C19H32O2. It is an ester derived from octadecenoic acid and is characterized by the presence of both a double bond and a triple bond within its long carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-12-en-16-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-12-en-16-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: Reduced products include methyl octadec-12-en-16-ene and methyl octadec-12-en-16-ane.
Substitution: Substituted esters such as methyl octadec-12-en-16-ylamine and methyl octadec-12-en-16-yl alcohol.
Scientific Research Applications
Methyl octadec-12-en-16-ynoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl octadec-12-en-16-ynoate involves its interaction with molecular targets such as enzymes and cell membranes. The presence of the ester group allows it to participate in ester hydrolysis reactions, while the alkyne and alkene functionalities enable it to undergo addition and oxidation reactions. These interactions can lead to changes in the activity of enzymes and the permeability of cell membranes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-6,9-dien-12-ynoate: This compound contains two double bonds and one triple bond, making it structurally similar to methyl octadec-12-en-16-ynoate.
Methyl octadec-16-en-12-ynoate: Another similar compound with a different position of the double bond.
Methyl (9E)-9-octadecen-12-ynoate: This compound has a similar carbon chain length and functional groups.
Uniqueness
This compound is unique due to the specific positioning of its double and triple bonds, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of multiple unsaturations in long-chain esters and for exploring novel synthetic pathways.
Properties
CAS No. |
62204-07-3 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-12-en-16-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,5-6,9-18H2,1-2H3 |
InChI Key |
XACYICUPQFSTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14547784.png)
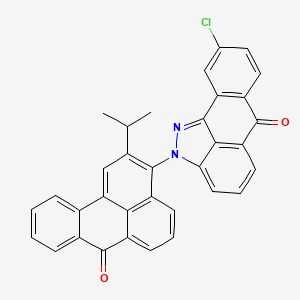
![3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14547798.png)
![N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14547810.png)
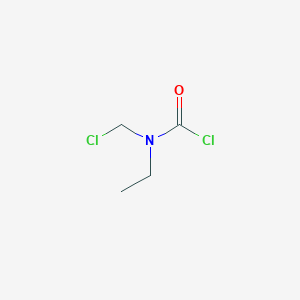



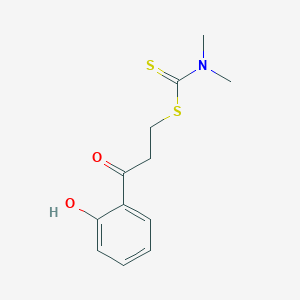
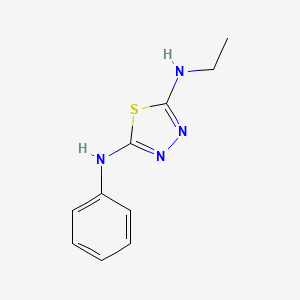
![3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14547835.png)
![(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one](/img/structure/B14547840.png)

